3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile
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Overview
Description
3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of bromine, chlorine, and a nitrile group attached to a pyrrolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a pyrrolopyridine precursor, followed by the introduction of a nitrile group. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperature and pressure to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
- 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine
- 3-Bromo-1H-pyrazolo[4,3-b]pyridine
Uniqueness
3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile is unique due to the presence of both bromine and chlorine atoms along with a nitrile group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H5BrClN3 |
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Molecular Weight |
270.51 g/mol |
IUPAC Name |
3-bromo-4-chloro-1-methylpyrrolo[3,2-c]pyridine-7-carbonitrile |
InChI |
InChI=1S/C9H5BrClN3/c1-14-4-6(10)7-8(14)5(2-12)3-13-9(7)11/h3-4H,1H3 |
InChI Key |
LJPIPZVMYPVSOY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C(=CN=C2Cl)C#N)Br |
Origin of Product |
United States |
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